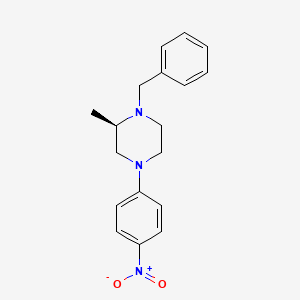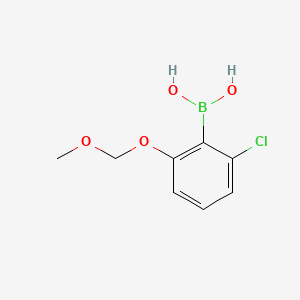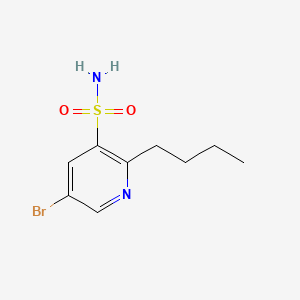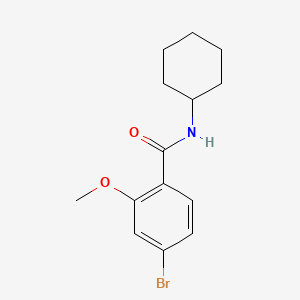
4-Bromo-N-cyclohexyl-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-cyclohexyl-2-methoxybenzamide: is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a cyclohexyl group attached to the nitrogen atom, and a methoxy group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the fourth position.
Amidation: The brominated product is then reacted with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to form the amide bond, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 4-Bromo-N-cyclohexyl-2-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its corresponding carboxylic acid and amine components.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to facilitate the substitution reaction.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 2-methoxy-4-bromobenzoic acid and cyclohexylamine.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-N-cyclohexyl-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-cyclohexyl-2-methoxybenzamide is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxy group may play a role in binding interactions, while the cyclohexyl group could influence the compound’s overall conformation and stability.
Comparaison Avec Des Composés Similaires
4-Bromo-N-cyclohexyl-3-methoxybenzamide: Similar structure but with the methoxy group at the third position.
4-Bromo-N-cyclohexylbenzamide: Lacks the methoxy group.
4-Bromo-N-cyclohexyl-2-methylbenzamide: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Bromo-N-cyclohexyl-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both the bromine atom and the methoxy group on the benzene ring, along with the cyclohexyl group on the amide nitrogen, provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Propriétés
IUPAC Name |
4-bromo-N-cyclohexyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULYZIFUYMJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681829 |
Source


|
| Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-02-3 |
Source


|
| Record name | Benzamide, 4-bromo-N-cyclohexyl-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

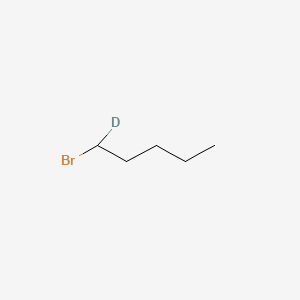
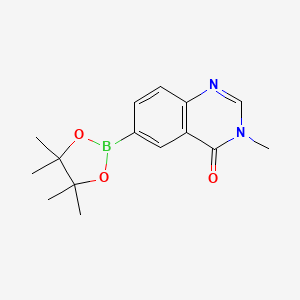
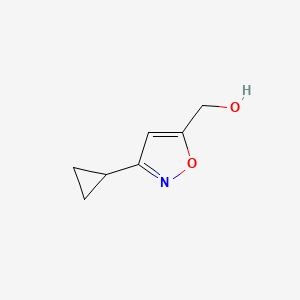
![2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597873.png)
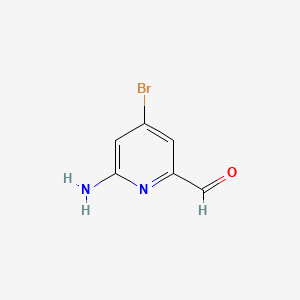
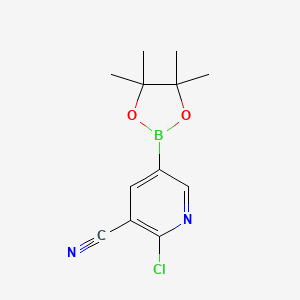

![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)


